1-(3-bromo-4-tert-butylphenyl)ethanone
Overview
Description
1-(3-bromo-4-tert-butylphenyl)ethanone is an organic compound with the molecular formula C12H15BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and a tert-butyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-bromo-4-tert-butylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-tert-butylacetophenone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
the synthesis process generally involves standard organic synthesis techniques, including bromination and acetylation reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-4-tert-butylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or carbon tetrachloride.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives like amines or thiols.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(3-bromo-4-tert-butylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-tert-butylphenyl)ethanone depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzymatic activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
1-(3-bromo-4-tert-butylphenyl)ethanone can be compared with other similar compounds, such as:
4-tert-Butylacetophenone: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-4-tert-butylbenzene: Lacks the carbonyl group, limiting its reactivity in reduction and oxidation reactions.
4-tert-Butylphenylboronic Acid: Contains a boronic acid group instead of a carbonyl group, used in different types of chemical reactions .
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
1-(3-bromo-4-tert-butylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8(14)9-5-6-10(11(13)7-9)12(2,3)4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCGKVIUOUQONG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240901 | |
Record name | 1-[3-Bromo-4-(1,1-dimethylethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91766-61-9 | |
Record name | 1-[3-Bromo-4-(1,1-dimethylethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91766-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Bromo-4-(1,1-dimethylethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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